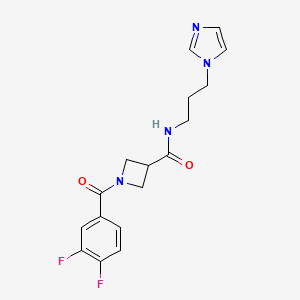

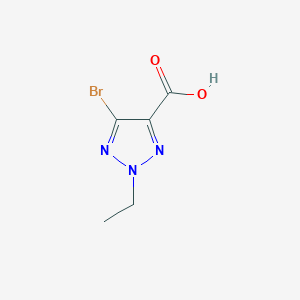

N-(3-(1H-咪唑-1-基)丙基)-1-(3,4-二氟苯甲酰)氮杂丙烷-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to the one often involves complex organic reactions, starting from basic materials like imidazole, benzoyl chloride, and azetidine derivatives. For example, the synthesis of related azetidinecarboxamides involves stepwise reactions starting from 1,2,3-benzotriazole, demonstrating the intricacy of synthesizing such compounds. These processes are meticulously designed to incorporate the desired functional groups into the azetidine backbone, yielding compounds with specific biological activities (Sharma et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds within this category is confirmed through various spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectroscopy. These techniques provide detailed information about the molecular framework, including the arrangement of atoms and the presence of functional groups, crucial for understanding the compound's chemical behavior and interaction with biological systems (Sharma et al., 2011).

Chemical Reactions and Properties

Chemical properties of such compounds are often explored through their reactivity towards different chemical reagents. For instance, the reaction with CO2 in the presence of imidazolium-2-carboxylate highlights the compound's potential in carboxylation reactions, which could be leveraged in synthesizing various derivatives with enhanced biological activities (Ueno et al., 2013).

科学研究应用

药物化学和药物发现

咪唑及其衍生物,包括类似于“N-(3-(1H-咪唑-1-基)丙基)-1-(3,4-二氟苯甲酰)氮杂环丙烷-3-羧酰胺”的化合物,已被广泛探索其治疗潜力。例如,咪唑并[1,2-a]嘧啶衍生物已显示出作为雄激素受体拮抗剂的潜在应用,可用于治疗去势抵抗性前列腺癌,展示了咪唑含有化合物在肿瘤学中的作用(Linton et al., 2011)。此外,氟西汀的咪唑类似物已被确认为有效的抗念珠菌药物,表明咪唑衍生物的抗微生物应用(Silvestri et al., 2004)。

催化和材料科学

可以从咪唑衍生的N-杂环卡宾(NHCs)已被用作多功能亲核催化剂,用于各种化学转化,包括酯交换和酰基化反应。这展示了咪唑基化合物在催化和有机合成中的实用性(Grasa et al., 2002)。此外,NHC诱导的环开聚合技术的发展进一步突显了咪唑衍生物在材料科学中的作用,提供了无金属和无溶剂的功能化聚合物制备途径(Raynaud et al., 2010)。

属性

IUPAC Name |

1-(3,4-difluorobenzoyl)-N-(3-imidazol-1-ylpropyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N4O2/c18-14-3-2-12(8-15(14)19)17(25)23-9-13(10-23)16(24)21-4-1-6-22-7-5-20-11-22/h2-3,5,7-8,11,13H,1,4,6,9-10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNWTKRHJJYSLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NCCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-imidazol-1-yl)propyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2490264.png)

![N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490268.png)

![N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine](/img/structure/B2490269.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide](/img/structure/B2490271.png)

![Ethyl 2-[2-[2-acetyl-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2490272.png)

![2-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2490274.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylbenzamide](/img/structure/B2490279.png)

![3-[[1-(Cyclobutanecarbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2490280.png)